alpha-methyl-L-propargylglycine chemical structure and properties

Chemical Structure, Properties, and Applications in Drug Discovery Executive Summary Alpha-methyl-L-propargylglycine (also known as (S)-2-amino-2-methyl-4-pentynoic acid or -Me-L-Pra ) is a non-proteinogenic, quaternary...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Structure, Properties, and Applications in Drug Discovery

Executive Summary

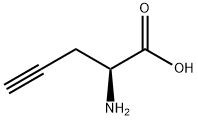

Alpha-methyl-L-propargylglycine (also known as (S)-2-amino-2-methyl-4-pentynoic acid or

-Me-L-Pra ) is a non-proteinogenic, quaternary amino acid that serves as a high-value building block in peptidomimetics and medicinal chemistry. It combines the helix-stabilizing properties of -disubstituted amino acids (like aminoisobutyric acid, Aib) with the bioorthogonal reactivity of a terminal alkyne.

Unlike its non-methylated counterpart (L-propargylglycine), which is primarily known as a suicide inhibitor of pyridoxal phosphate (PLP)-dependent enzymes like cystathionine

-lyase (CSE), the -methyl variant exhibits distinct biological specificity—most notably as a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase —and offers superior metabolic stability due to the absence of an extractable -proton.

Chemical Architecture

Structural Identity

The molecule is defined by a quaternary

-carbon substituted with four distinct groups: an amine, a carboxylic acid, a methyl group, and a propargyl side chain.

Stereochemistry: The (S)-configuration corresponds to the L-amino acid nomenclature (derived from L-alanine).

Key Feature: The

-methyl group restricts conformational freedom, locking peptides into stable secondary structures (helices/turns) and preventing racemization.

Physicochemical Profile

The following data summarizes the core physical properties relevant to synthesis and handling.

Property

Value / Description

CAS Number

1231709-27-5 (Specific to S-isomer)

Molecular Formula

Molecular Weight

127.14 g/mol

Appearance

Off-white to white crystalline solid

Solubility

Water (moderate), DMF (high), DMSO (high)

pKa Values

2.3 (COOH), 9.7 () (Estimated based on Aib)

Chirality

Stable (Quaternary center prevents racemization)

Storage

2–8 °C, desiccated (Hygroscopic)

Synthesis and Production

The synthesis of

-methyl-L-propargylglycine requires asymmetric alkylation to establish the quaternary stereocenter. The Schollkopf Bis-Lactim Ether method is the industry standard for high enantiomeric excess (ee).

This protocol utilizes a chiral auxiliary (L-Valine) to direct the incoming electrophile (propargyl bromide) to the specific face of the enolate.

Mechanism:

Precursor: The bis-lactim ether is derived from cyclo-(L-Val-L-Ala). The alanine methyl group becomes the

-methyl group of the product.

Deprotonation: Treatment with n-Butyllithium (n-BuLi) generates a planar enolate.

Alkylation: The bulky isopropyl group of the valine auxiliary shields the top face, forcing the propargyl bromide to attack from the bottom (trans to the isopropyl group).

Hydrolysis: Mild acidic hydrolysis releases the chiral auxiliary (L-Val methyl ester) and the target amino acid.

Visualization of Synthesis Logic

Caption: Stereoselective synthesis via Schollkopf auxiliary. The isopropyl group directs the propargyl electrophile to generate the (S)-quaternary center.

Biochemical Applications

Enzyme Inhibition (SAH Hydrolase)

Unlike simple propargylglycine, which inhibits cystathionine

Mechanism: The enzyme attempts to oxidize the substrate's 3'-hydroxyl group (if incorporated into a nucleoside analog) or interacts with the alkyne moiety. The quaternary center prevents normal turnover, leading to competitive or mechanism-based inhibition.

Therapeutic Relevance: Inhibition of SAH hydrolase elevates cellular SAH levels, which feedback-inhibits methyltransferases. This pathway is critical in viral replication and cancer cell proliferation.

Peptide Stapling & Engineering

The compound is a "dual-action" residue in peptide engineering:

Conformational Constraint: The gem-dimethyl effect (in this case, methyl/propargyl) restricts

torsion angles, strongly promoting -helix or -helix formation. This rigidification increases binding affinity to receptors.

Proteolytic Stability: The absence of an

-hydrogen renders the peptide bond resistant to degradation by endogenous proteases.

Click Handle: The alkyne allows for "stapling" (cyclization) with an azide-bearing residue (e.g., Azidohomoalanine) to lock the peptide into a bioactive conformation.

Coupling 2: 2 hours at 40°C (Microwave assistance recommended if available).

Monitoring: Use the Chloranil test (more sensitive for secondary amines) rather than Kaiser test if coupling to a secondary amine, though Kaiser works for primary amines.

An In-depth Technical Guide to Non-Proteinogenic Amino Acids with Terminal Alkyne Groups

Introduction: The Power of the Alkyne Handle in Chemical Biology and Drug Discovery Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 20 standard protein-building blocks encoded by the universa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of the Alkyne Handle in Chemical Biology and Drug Discovery

Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 20 standard protein-building blocks encoded by the universal genetic code. Within this diverse class of molecules, those possessing a terminal alkyne group have emerged as exceptionally powerful tools for researchers, scientists, and drug development professionals. The terminal alkyne functionality serves as a versatile "handle" for a variety of highly specific and efficient chemical reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This bioorthogonal reaction allows for the precise and stable ligation of the alkyne-containing amino acid to a molecule bearing a complementary azide group, forming a stable triazole linkage.[1][3] The high efficiency, specificity, and biocompatibility of this reaction have revolutionized the study of biological systems and the development of novel therapeutics.[4][5]

This technical guide provides an in-depth exploration of NPAAs with terminal alkyne groups, covering their synthesis, incorporation into biological systems, and diverse applications. It is designed to equip researchers with the foundational knowledge and practical insights necessary to leverage these powerful chemical tools in their own work.

I. Key Non-Proteinogenic Amino Acids with Terminal Alkyne Groups

Several NPAAs with terminal alkyne groups have been synthesized and are widely used in research. The choice of a specific NPAA often depends on the biological system under investigation and the desired application.

L-Propargylglycine (Pra)

L-Propargylglycine, also known as (S)-2-aminopent-4-ynoic acid, is a non-proteinogenic amino acid characterized by the presence of a terminal alkyne group.[6][7] This functional group makes it a versatile building block in medicinal chemistry and biochemical research.[6][8] Pra can be incorporated into proteins in place of methionine by an engineered methionyl-tRNA synthetase (MetRS).[9] It has been used to form cyclic peptides and to conjugate peptides with various labels or biomolecules.[10]

L-Homopropargylglycine (HPG)

L-Homopropargylglycine (HPG) is another widely used methionine analog that can be incorporated into proteins during translation.[11][12] It serves as a powerful tool for monitoring newly synthesized proteins.[13][14] HPG is readily accepted by wild-type methionyl-tRNA synthetase, making it suitable for metabolic labeling in various organisms, including E. coli and mammalian cells.[11][15][16]

Other Notable Alkyne-Containing Amino Acids

Beyond Pra and HPG, a range of other alkyne-containing amino acids have been developed for specific applications. These include derivatives of lysine, such as Nε-butynyloxycarbonyllysine (butynylK), which can be site-selectively incorporated into proteins.[17][18] The development of biosynthetic pathways for terminal alkyne-containing amino acids in bacteria like Streptomyces cattleya opens up possibilities for the de novo cellular production of these valuable molecules.[19][20]

II. Synthetic Strategies and Purification

The synthesis of NPAAs with terminal alkyne groups is a critical first step for their application. Several synthetic routes have been established, with the choice of method often depending on the desired scale and enantiopurity.

General Synthetic Approaches

Common strategies for synthesizing alkyne-containing amino acids include:

N-Alkylation of Glycine Precursors: This straightforward approach involves the direct N-alkylation of a glycine derivative with a propargyl halide.[6]

Strecker Synthesis: This classic method for amino acid synthesis can be adapted to produce alkyne-containing analogs.

Gabriel Synthesis: This method provides another route to primary amines, which can be elaborated into the desired amino acid structure.

Asymmetric Synthesis: For applications requiring enantiomerically pure amino acids, asymmetric synthesis using chiral auxiliaries or catalysts is employed.[6]

A Note on Enantiopurity

For most biological applications, the enantiomerically pure L-form of the amino acid is required to ensure proper recognition and incorporation by cellular machinery.[6] Chiral synthesis or the resolution of a racemic mixture is therefore a crucial consideration.

Purification Techniques

After synthesis, rigorous purification is essential to remove byproducts and unreacted starting materials. Common purification methods include:

Recrystallization: A widely used technique for purifying solid organic compounds.[6]

Ion-Exchange Chromatography: This powerful technique is well-suited for the purification of amino acids due to their amphoteric nature.[6]

A detailed protocol for the synthesis and purification of N-Propargylglycine can be found in the work of the BenchChem Technical Support Team.[6]

III. Incorporation into Biological Systems: Metabolic Labeling

A key application of alkyne-containing NPAAs is their use in metabolic labeling to study newly synthesized biomolecules.[13] This technique, often referred to as Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) or Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT), allows for the visualization and identification of proteins synthesized within a specific timeframe.[11][21]

The Principle of Metabolic Labeling

The process involves introducing an alkyne-bearing amino acid, such as HPG or azidohomoalanine (AHA), into the cellular environment.[11][21] These amino acid analogs are taken up by cells and incorporated into nascent proteins by the translational machinery, effectively "tagging" them with a bioorthogonal handle.[11]

A Tale of Two Alkynes: An In-Depth Technical Guide to (S)-alpha-methyl-propargylglycine and L-propargylglycine for the Research Professional

Foreword: The Strategic Utility of Irreversible Inhibition In the landscape of chemical biology and drug discovery, the nuanced application of enzyme inhibitors provides a powerful tool to dissect complex biological path...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Utility of Irreversible Inhibition

In the landscape of chemical biology and drug discovery, the nuanced application of enzyme inhibitors provides a powerful tool to dissect complex biological pathways and develop novel therapeutic interventions. Among the arsenal of inhibitory molecules, those that form covalent bonds with their targets, often termed suicide or mechanism-based inhibitors, offer a unique advantage of prolonged and specific inactivation. This guide delves into the comparative biochemistry of two such inhibitors, (S)-alpha-methyl-propargylglycine and L-propargylglycine. While structurally similar, their subtle chemical differences dictate distinct enzymatic targets and, consequently, disparate applications in research and development. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only a detailed comparison of their mechanisms and efficacy but also practical, field-proven insights into their experimental utilization.

Section 1: At a Glance: Physicochemical Properties

A foundational understanding of any chemical tool begins with its fundamental properties. The following table summarizes the key physicochemical characteristics of (S)-alpha-methyl-propargylglycine and L-propargylglycine.

Section 2: The Core Distinction: Differential Mechanisms of Action

The primary divergence between these two molecules lies in their enzymatic targets. This specificity is a direct consequence of the presence or absence of a methyl group at the alpha-carbon, which profoundly influences the molecule's interaction with the active site of its respective target enzyme.

L-propargylglycine: An Irreversible Inhibitor of Cystathionine γ-lyase (CSE)

L-propargylglycine is a well-established, mechanism-based inactivator of cystathionine γ-lyase (CSE), a pyridoxal-5'-phosphate (PLP)-dependent enzyme crucial for the biosynthesis of cysteine and the production of hydrogen sulfide (H2S), a significant gasotransmitter.[3] The inhibitory mechanism is a classic example of suicide inhibition, where the enzyme's own catalytic machinery converts the inhibitor into a reactive species that covalently modifies the active site.

The process begins with the formation of an external aldimine between L-propargylglycine and the PLP cofactor.[3] Subsequent enzymatic steps lead to the formation of a highly reactive allene intermediate. This allene is then susceptible to nucleophilic attack by an active site residue, resulting in the irreversible covalent modification of the enzyme and its inactivation.[3]

Mechanism of CSE inactivation by L-propargylglycine.

(S)-alpha-methyl-propargylglycine: A Potent Inhibitor of S-Adenosylhomocysteine (SAH) Hydrolase

In contrast, (S)-alpha-methyl-propargylglycine is a potent and selective inhibitor of S-adenosylhomocysteine (SAH) hydrolase.[1] This enzyme plays a critical role in cellular methylation reactions by hydrolyzing SAH to adenosine and homocysteine. The accumulation of SAH, a product of all S-adenosylmethionine (SAM)-dependent methylation reactions, is potently inhibitory to methyltransferases. Thus, inhibition of SAH hydrolase has profound effects on cellular methylation processes.

The precise mechanism of SAH hydrolase inactivation by (S)-alpha-methyl-propargylglycine is less definitively detailed in publicly available literature compared to L-propargylglycine's action on CSE. However, it is understood to act as a potent inhibitor, likely through interaction with the enzyme's active site, thereby preventing the hydrolysis of SAH.[1] This leads to the accumulation of SAH and subsequent feedback inhibition of methyltransferases.

Inhibition of SAH Hydrolase by (S)-alpha-methyl-propargylglycine.

Section 3: A Head-to-Head Comparison: Efficacy and Selectivity

The inhibitory potency of these compounds is a critical parameter for their effective use in experimental settings. The following table provides a comparative overview of their reported inhibitory constants. It is important to note that IC50 values can be influenced by experimental conditions, while Ki values represent the intrinsic binding affinity of the inhibitor.

Note on Selectivity: L-propargylglycine, while primarily targeting CSE, has been reported to also inhibit other PLP-dependent enzymes at higher concentrations.[6] (S)-alpha-methyl-propargylglycine is described as a selective inhibitor of SAH hydrolase, implying less off-target activity.[1]

Section 4: In the Lab: Detailed Experimental Protocols

To facilitate the practical application of these inhibitors, this section provides detailed, step-by-step methodologies for key in vitro enzyme inhibition assays.

Protocol: In Vitro Inhibition of Cystathionine γ-lyase by L-propargylglycine

This protocol is adapted from methodologies described for measuring CSE activity and its inhibition.[4][5][7]

Objective: To determine the inhibitory effect of L-propargylglycine on the activity of purified cystathionine γ-lyase.

Principle: CSE activity can be measured by quantifying the production of α-ketobutyrate from the substrate L-cystathionine. The α-ketobutyrate can be derivatized and measured spectrophotometrically, or the products can be quantified by HPLC.

Materials:

Purified cystathionine γ-lyase (human or other species)

L-cystathionine (substrate)

L-propargylglycine (inhibitor)

Pyridoxal-5'-phosphate (PLP)

HEPES or other suitable buffer (pH 7.4-8.2)

For colorimetric assay: 2,4-dinitrophenylhydrazine (DNPH), NaOH

For HPLC analysis: HPLC system with a suitable reverse-phase column

Experimental Workflow:

Workflow for CSE inhibition assay.

Step-by-Step Procedure:

Reagent Preparation:

Prepare a stock solution of L-propargylglycine in a suitable solvent (e.g., water or buffer).

Prepare a stock solution of L-cystathionine in buffer.

Prepare a working solution of CSE in buffer containing PLP.

Pre-incubation:

In a microcentrifuge tube or 96-well plate, add the CSE solution.

Add varying concentrations of L-propargylglycine (and a vehicle control).

Pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for mechanism-based inactivation.

Reaction Initiation:

Initiate the enzymatic reaction by adding the L-cystathionine solution to each tube/well.

Incubation:

Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes).

Reaction Termination:

Stop the reaction by adding a quenching agent, such as trichloroacetic acid.

Centrifuge the terminated reaction mixtures to pellet the precipitated protein.

Analyze the supernatant by reverse-phase HPLC to quantify the formation of cysteine or α-ketobutyrate.

Data Analysis:

Calculate the rate of product formation for each inhibitor concentration.

Determine the percentage of inhibition relative to the vehicle control.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol: In Vitro Inhibition of S-Adenosylhomocysteine Hydrolase by (S)-alpha-methyl-propargylglycine

This protocol is a general guide based on established methods for measuring SAH hydrolase activity.[8][9][10]

Objective: To determine the inhibitory effect of (S)-alpha-methyl-propargylglycine on the activity of purified SAH hydrolase.

Principle: SAH hydrolase activity in the hydrolytic direction can be measured by quantifying the production of homocysteine. The free thiol group of homocysteine can be detected colorimetrically using Ellman's reagent (5,5'-dithio-bis(2-nitrobenzoic acid), DTNB).

Materials:

Purified S-adenosylhomocysteine hydrolase

S-adenosylhomocysteine (SAH) (substrate)

(S)-alpha-methyl-propargylglycine (inhibitor)

Ellman's reagent (DTNB)

Adenosine deaminase (to drive the reaction in the hydrolytic direction)

The Alkyne Advantage: A Technical Guide to α,α-Disubstituted Alkyne Amino Acids in Modern Peptide Design

Abstract The rational design of peptides with enhanced therapeutic potential necessitates precise control over their three-dimensional structure. The introduction of conformational constraints is a paramount strategy to...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rational design of peptides with enhanced therapeutic potential necessitates precise control over their three-dimensional structure. The introduction of conformational constraints is a paramount strategy to pre-organize a peptide into its bioactive conformation, thereby improving target affinity, metabolic stability, and cell permeability.[1] Among the diverse repertoire of non-natural amino acids utilized for this purpose, α,α-disubstituted alkyne amino acids have emerged as a uniquely powerful and versatile class of building blocks. Their gem-disubstituted nature imparts a significant conformational rigidity, while the alkyne side chain serves as a versatile handle for a myriad of bioorthogonal chemical transformations.[2][3] This guide provides a comprehensive technical overview of the synthesis, incorporation, and application of α,α-disubstituted alkyne amino acids for researchers, medicinal chemists, and drug development professionals. We will delve into the causality behind experimental choices, provide validated protocols, and explore the transformative potential of these amino acids in shaping the future of peptide-based therapeutics.

Introduction: The Imperative of Conformational Constraint in Peptide Therapeutics

Peptides offer a compelling therapeutic modality due to their high specificity and potency. However, their inherent conformational flexibility often leads to reduced receptor binding affinity and susceptibility to proteolytic degradation, limiting their clinical utility. The strategic introduction of conformational constraints can mitigate these drawbacks. α,α-disubstituted amino acids, by virtue of their sterically hindered α-carbon, restrict the accessible Ramachandran space, thereby inducing specific secondary structures such as helices and turns.[4][5]

The addition of an alkyne functionality to these already constrained residues introduces a powerful dimension of chemical versatility. The alkyne group is a bioorthogonal handle, meaning it is chemically inert within biological systems but can be selectively reacted with a specific partner, most notably an azide, through the Nobel Prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".[6][7] This reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it ideal for biological applications.[5][8]

This guide will focus on α,α-disubstituted alkyne amino acids, a class of building blocks that synergistically combines conformational restriction with the power of bioorthogonal chemistry to enable the design of novel peptide architectures with superior drug-like properties.

Synthesis of α,α-Disubstituted Alkyne Amino Acids: Crafting the Molecular Scaffolds

The synthesis of α,α-disubstituted alkyne amino acids presents a significant synthetic challenge due to the congested nature of the quaternary α-carbon.[9] However, several robust strategies have been developed to access these valuable building blocks. A common approach involves the stereoselective alkylation or alkynylation of a chiral glycine enolate equivalent.

One illustrative and effective strategy for the synthesis of an Fmoc-protected α-methyl-α-propargylglycine, suitable for solid-phase peptide synthesis (SPPS), is outlined below. This multi-step synthesis combines established methodologies for α-alkylation and the introduction of the alkyne moiety.

Representative Synthetic Pathway: Asymmetric Synthesis of Fmoc-(α-Me)propargylglycine

The following protocol is a representative synthesis adapted from methodologies for the asymmetric synthesis of α-substituted amino acids.[1]

Caption: A representative synthetic pathway for an α,α-disubstituted alkyne amino acid.

Detailed Experimental Protocol

Step 1: Asymmetric Methylation of a Chiral Glycine Equivalent

To a solution of a suitable chiral glycine equivalent (e.g., Schöllkopf's bis-lactim ether) in anhydrous THF at -78 °C under an argon atmosphere, add a strong base such as lithium diisopropylamide (LDA) dropwise.

Stir the resulting enolate solution for 30 minutes at -78 °C.

Add methyl iodide (MeI) and allow the reaction to slowly warm to room temperature overnight.

Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.

Purify the methylated intermediate by column chromatography.

Step 2: Hydrolysis to the α-Methyl Amino Acid

Treat the purified methylated intermediate with aqueous acid (e.g., 1 M HCl) to hydrolyze the chiral auxiliary and yield the α-methyl amino acid.

Isolate the amino acid, often as its hydrochloride salt.

Step 3: Protection and Conversion to the Aldehyde

Protect the amino group of the α-methyl amino acid with a suitable protecting group, such as a Boc group (di-tert-butyl dicarbonate).

Reduce the carboxylic acid to the corresponding alcohol using a reducing agent like borane.

Oxidize the alcohol to the aldehyde using a mild oxidizing agent such as Dess-Martin periodinane.

Step 4: Introduction of the Alkyne Moiety

Method A: Seyferth-Gilbert Homologation:

Treat the aldehyde with the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) in the presence of a base like potassium carbonate in methanol to directly form the terminal alkyne.

Method B: Corey-Fuchs Reaction:

React the aldehyde with carbon tetrabromide and triphenylphosphine to form the dibromo-olefin.

Treat the dibromo-olefin with a strong base such as n-butyllithium to effect elimination and form the terminal alkyne.

Step 5: Final Deprotection and Fmoc Protection

Remove the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

Protect the free amine with the Fmoc group using Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) under basic conditions to yield the final Fmoc-protected α,α-disubstituted alkyne amino acid ready for SPPS.[10]

Incorporation into Peptides: Navigating Solid-Phase Peptide Synthesis (SPPS)

The incorporation of α,α-disubstituted alkyne amino acids into peptide sequences is readily achieved using standard Fmoc-based SPPS protocols.[11] However, the steric bulk of the quaternary α-carbon can sometimes lead to slower coupling kinetics.

SPPS Protocol for α,α-Disubstituted Alkyne Amino Acids

Resin Swelling: Swell the appropriate solid-phase resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF).

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the growing peptide chain.[10]

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the Fmoc-piperidine adduct.

Coupling:

Pre-activate the Fmoc-protected α,α-disubstituted alkyne amino acid (3-5 equivalents) with a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like diisopropylethylamine (DIPEA) in DMF.

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours. Due to the steric hindrance, a double coupling may be necessary to ensure complete reaction.

Washing: Wash the resin with DMF to remove excess reagents.

Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Parameter

Standard Amino Acid

α,α-Disubstituted Alkyne Amino Acid

Rationale

Equivalents

3-4

4-5

To drive the reaction to completion in the face of steric hindrance.

Coupling Time

30-60 min

60-120 min

Slower reaction kinetics due to the bulky quaternary center.

Coupling Reagent

HBTU, HCTU

HATU, PyAOP

More potent activating agents may be required for difficult couplings.

Double Coupling

Infrequent

Often recommended

To ensure high coupling efficiency.

Applications in Peptide Design: From Conformational Control to Bioorthogonal Conjugation

The unique combination of a sterically demanding α,α-disubstitution and a chemically addressable alkyne side chain makes these amino acids exceptionally valuable for a range of applications in peptide design.

Peptide Stapling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A primary application of alkyne-containing amino acids is in the creation of "stapled" peptides.[12] Peptide stapling involves creating a covalent linkage between two amino acid side chains to lock the peptide into a specific conformation, often an α-helix. This can dramatically improve the peptide's binding affinity, proteolytic resistance, and cell permeability.[10]

The CuAAC reaction is a highly efficient method for forming a stable triazole linkage between an alkyne-containing amino acid and an azide-containing amino acid within the same peptide chain.[8][13]

Caption: Schematic of peptide stapling using the CuAAC "click" reaction.

Protocol for On-Resin Peptide Stapling via CuAAC

Synthesize the linear peptide containing both the α,α-disubstituted alkyne amino acid and an azide-containing amino acid (e.g., azidolysine) using SPPS.

After synthesis, while the peptide is still attached to the resin, swell the resin in DMF.

Prepare a solution of copper(I) iodide (CuI) or copper(II) sulfate and a reducing agent like sodium ascorbate in DMF/water.

Add the catalyst solution to the resin-bound peptide and agitate at room temperature for 12-24 hours.

Wash the resin thoroughly with DMF, water, and dichloromethane.

Cleave the stapled peptide from the resin and purify by RP-HPLC.

Bioorthogonal Labeling and Functionalization

The alkyne side chain serves as a convenient handle for the attachment of various molecular probes without interfering with the peptide's biological activity. This allows for:

Fluorescent Labeling: Attachment of fluorescent dyes for imaging studies and binding assays.

PEGylation: Conjugation of polyethylene glycol (PEG) to improve solubility and pharmacokinetic properties.

Drug Conjugation: Linking cytotoxic agents to create peptide-drug conjugates for targeted cancer therapy.

Surface Immobilization: Attaching peptides to solid supports for use in diagnostics and biomaterials.

Biophysical Characterization of Alkyne-Modified Peptides

A thorough biophysical characterization is essential to understand the impact of incorporating α,α-disubstituted alkyne amino acids on peptide structure and function.

Technique

Purpose

Expected Outcome

Circular Dichroism (CD) Spectroscopy

To assess secondary structure content (e.g., α-helicity).

Increased helicity in stapled peptides compared to their linear counterparts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

To determine the three-dimensional structure in solution.

Confirmation of the desired conformation and the structure of the triazole linkage.

Proteolytic Stability Assay

To evaluate resistance to enzymatic degradation.

Enhanced stability of peptides containing α,α-disubstituted amino acids and stapled peptides.

Cell Permeability Assays

To measure the ability to cross cell membranes.

Improved cell penetration for stapled peptides.

Binding Assays (e.g., SPR, ITC, FP)

To quantify the affinity for the target protein.

Increased binding affinity due to conformational pre-organization.

Conclusion and Future Perspectives

α,α-Disubstituted alkyne amino acids represent a powerful convergence of conformational control and bioorthogonal chemistry in the field of peptide design. Their ability to enforce specific secondary structures while providing a versatile handle for chemical modification opens up new avenues for the development of next-generation peptide therapeutics. The continued development of novel synthetic routes to access a wider variety of these building blocks, coupled with their creative application in peptide stapling, conjugation, and the construction of complex peptide architectures, will undoubtedly lead to the discovery of new and potent peptide-based drugs with improved pharmacological profiles. As our understanding of the intricate relationship between peptide structure and function deepens, the "alkyne advantage" will continue to be a cornerstone of innovative peptide design.

References

AAPPTec. (n.d.). Alkenyl Amino Acids for Stapled Peptides. Retrieved from [Link]

Testa, C., Papini, A. M., Chorev, M., & Rovero, P. (2018). Copper-catalyzed Azide-alkyne Cycloaddition (CuAAC)-Mediated Macrocyclization of Peptides: Impact on Conformation and Biological Activity. Current Topics in Medicinal Chemistry, 18(7), 591-610. Retrieved from [Link]

Numata, K., et al. (2021). Synthesis of cyclic peptide-based[12]rotaxanes via copper-catalyzed azide–alkyne cycloaddition. Polymer Chemistry. Retrieved from [Link]

Biosyntan GmbH. (n.d.). Click Chemistry. Retrieved from [Link]

Angell, Y. L., & Burgess, K. (2007). Peptidomimetics via copper-catalyzed azide-alkyne cycloadditions. Chemical Society Reviews, 36(10), 1674-1689. Retrieved from [Link]

ResearchGate. (n.d.). Different approaches for the synthesis of α-amino alkynes. Retrieved from [Link]

Avenoza, A., Cativiela, C., et al. (1999). A straightforward synthesis of both enantiomers of α-vinylalanine and α-ethynylalanine. Tetrahedron: Asymmetry, 10(23), 4653-4661. Retrieved from [Link]

Hovhannisyan, N. A., et al. (2022). A3-Mannich coupling reaction via chiral propargylglycine Ni(ii) complex: an approach for synthesizing enantiomerically enriched unnatural α-amino acids. RSC Advances. Retrieved from [Link]

Chen, J., et al. (2016). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry. Retrieved from [Link]

ResearchGate. (n.d.). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Retrieved from [Link]

ResearchGate. (n.d.). Advances in the stereoselective synthesis of homopropargylglycine. Retrieved from [Link]

Spring, D. R., et al. (2011). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Synlett. Retrieved from [Link]

Middle East Technical University. (n.d.). The preparation of azido amino acids and the application of native chemical ligation in the synthesis of. Retrieved from [Link]

Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences, 31(3), 189-199. Retrieved from [Link]

Ye, Y., & Li, Z. (2024). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science. Retrieved from [Link]

Saghyan, A. S., et al. (2020). Asymmetric synthesis of unusual α-amino acids. Mendeleev Communications. Retrieved from [Link]

Sketchy MCAT. (2023, July 22). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Part 1) | Chemistry | Sketchy MCAT [Video]. YouTube. Retrieved from [Link]

Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-358. Retrieved from [Link]

ResearchGate. (n.d.). Stereoselective synthesis of acyclic α,α-disubstituted α-amino acids derivatives from amino acids templates. Retrieved from [Link]

Frontiers. (2023, March 12). Palladium-catalyzed asymmetric three-component reaction between glyoxylic acid, sulfonamides and arylboronic acids for the synthesis of α-arylglycine derivatives. Retrieved from [Link]

Wang, Q., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications, 15(1), 1474. Retrieved from [Link]

Bertozzi, C. R. (2022). Designing Bioorthogonal Reactions for Biomedical Applications. Accounts of Chemical Research. Retrieved from [Link]

Wikipedia. (n.d.). Bioorthogonal chemistry. Retrieved from [Link]

conformational constraints of alpha-methyl amino acids in peptides

An In-Depth Technical Guide to the Conformational Constraints of α-Methyl Amino Acids in Peptides Authored by: Gemini, Senior Application Scientist Abstract The strategic incorporation of non-proteinogenic amino acids in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Conformational Constraints of α-Methyl Amino Acids in Peptides

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern medicinal chemistry and drug design. Among these, α-methylated amino acids stand out for their profound and predictable impact on peptide conformation. The substitution of the α-hydrogen with a methyl group introduces significant steric hindrance, which dramatically restricts the allowable dihedral angles of the peptide backbone.[1] This guide provides a comprehensive exploration of the conformational constraints imposed by α-methyl amino acids, detailing their influence on secondary structure, the methodologies for their analysis, and their application in the development of next-generation peptide therapeutics. We will delve into the causality behind experimental choices and provide field-proven insights for researchers, scientists, and drug development professionals.

The Fundamental Principle: Steric Hindrance and the Ramachandran Plot

The conformational flexibility of a peptide backbone is primarily defined by the rotational freedom around the N-Cα (phi, φ) and Cα-C' (psi, ψ) bonds.[2][3][4][5][6] For a standard L-amino acid, a significant portion of the Ramachandran plot is accessible. The introduction of a methyl group at the α-carbon, creating an α,α-disubstituted amino acid, drastically alters this landscape.[1] The steric bulk of the additional methyl group severely limits the permissible φ and ψ angles, effectively funneling the residue into specific, well-defined regions of the Ramachandran plot.[1][7] This reduction in conformational entropy is the fundamental principle behind the utility of α-methyl amino acids in peptide design.[8]

The most well-studied α-methyl amino acid, α-aminoisobutyric acid (Aib), is achiral and strongly favors φ and ψ angles in both the right-handed and left-handed helical regions (approximately φ ≈ ±57°, ψ ≈ ±47°).[9][10] This inherent preference makes Aib a potent promoter of helical structures.[8][9][10][11]

Diagram: Impact of α-Methylation on Conformational Space

Caption: α-Methylation restricts the conformational freedom of the peptide backbone.

Induction and Stabilization of Secondary Structures

The conformational rigidity imposed by α-methyl amino acids makes them powerful tools for nucleating and stabilizing specific secondary structures, particularly helices and β-turns.

Helical Conformations: 3₁₀- and α-Helices

Peptides rich in α-methylated residues, such as Aib, have a strong propensity to adopt helical conformations.[12] The specific type of helix, either a 3₁₀-helix or an α-helix, is influenced by several factors including peptide length, sequence, and the solvent environment.[9][13]

3₁₀-Helix: Characterized by i ← i+3 hydrogen bonds, this is a more tightly wound helix. Short Aib-containing peptides, typically four to six residues in length, often favor the 3₁₀-helix.[9][10]

α-Helix: Defined by i ← i+4 hydrogen bonds, this is the more common helical form in proteins. Longer peptides containing α-methylated residues tend to adopt α-helical structures.[9]

A fascinating aspect of peptides rich in Aib is the potential for a transition between 3₁₀- and α-helical forms, which can sometimes be induced by a simple permutation of the sequence.[13] The solvent also plays a critical role; a more polar solvent may favor the α-helix due to its influence on the stability of internal hydrogen bonds.[9]

β-Turn Formation

While potent helix inducers, α-methyl amino acids can also stabilize β-turns, which are crucial for the folding of many peptides and proteins. The constrained dihedral angles of an α-methylated residue can lock the peptide backbone into the characteristic twist of a β-turn. This is particularly valuable in the design of peptidomimetics that aim to mimic the receptor-binding loop of a natural peptide.

The Role of the Side Chain and Chirality

While Aib is the simplest case, the introduction of a methyl group to chiral amino acids (e.g., α-methyl-valine, α-methyl-leucine, α-methyl-phenylalanine) adds another layer of complexity and control.[12] The chirality of the α-methylated residue can influence the preferred screw sense (right-handed vs. left-handed) of the resulting helix.[12]

Furthermore, the nature of the side chain can modulate the helix-inducing propensity of the α-methyl group. For instance, a study on apolipoprotein A-I mimetic peptides showed that while α-methyl-aspartic acid promotes helicity, its effect can be less pronounced compared to α-methylated amino acids with hydrophobic side chains.[1] This is likely due to competing interactions involving the polar side chain.[1]

The hydrophobicity of the side chain can enhance helical stability.

α-Methyl-Phenylalanine

Can promote extended β-sheet conformations[15][16]

The bulky aromatic side chain can lead to unique packing arrangements.

Methodologies for Conformational Analysis

A multi-pronged approach combining experimental and computational techniques is essential for a thorough conformational analysis of peptides containing α-methyl amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of peptides.

Nuclear Overhauser Effect (NOE): Provides through-space distance constraints between protons, which are crucial for defining the three-dimensional structure.

Coupling Constants (J-couplings): Yield information about dihedral angles.

Chemical Shifts: The chemical shifts of backbone protons (especially Hα) are sensitive to the local secondary structure.

Experimental Protocol: 2D NMR for Conformational Analysis

Objective: To obtain atomic-resolution structural information, including inter-proton distances and dihedral angle restraints.

Methodology:

Sample Preparation:

Dissolve the lyophilized peptide in a suitable solvent (e.g., H₂O/D₂O 9:1 for observing amide protons, or a membrane-mimicking solvent like TFE/water) to a concentration of 0.5-1.0 mM.[1]

Adjust the pH to a value that minimizes amide proton exchange (typically pH 4-6).[1]

Data Acquisition:

Acquire a series of 1D and 2D NMR spectra (TOCSY, NOESY, HSQC) on a high-field NMR spectrometer (≥600 MHz) at a constant temperature.[1]

Data Analysis:

Assign all proton resonances using TOCSY and NOESY spectra.

Integrate NOESY cross-peaks to derive inter-proton distance restraints.

Measure coupling constants from high-resolution 1D or 2D spectra to obtain dihedral angle restraints.

Use the collected restraints in structure calculation software (e.g., XPLOR-NIH, CYANA) to generate an ensemble of low-energy structures.

X-Ray Crystallography

X-ray crystallography provides a static, high-resolution picture of the peptide's conformation in the solid state. This technique is invaluable for unambiguously determining the backbone torsion angles and hydrogen-bonding patterns.[15][16] It has been instrumental in confirming the helical and turn structures predicted for peptides containing α-methyl amino acids.[12][15][16]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method for assessing the overall secondary structure content of a peptide in solution. The characteristic CD spectra of α-helices (negative bands around 208 and 222 nm) and β-sheets allow for a qualitative and semi-quantitative estimation of these structural elements.[9]

Computational Modeling

Molecular dynamics (MD) simulations complement experimental data by providing insights into the dynamic behavior of peptides in solution.[17][18][19][20] These simulations can explore the conformational landscape, identify stable structures, and reveal the pathways of conformational transitions.[10][17]

Diagram: Workflow for Conformational Analysis

Caption: An integrated approach to peptide conformational analysis.

Applications in Drug Development

The ability to enforce specific conformations has made α-methyl amino acids indispensable in drug discovery.

Enhanced Proteolytic Stability: The steric hindrance provided by the α-methyl group can shield the adjacent peptide bonds from enzymatic cleavage, significantly increasing the in-vivo half-life of peptide drugs.[8][14][21]

Improved Pharmacokinetic Properties: By constraining a peptide into its bioactive conformation, the entropic penalty of binding to a receptor is reduced, potentially leading to higher affinity. Furthermore, the increased stability and, in some cases, enhanced lipophilicity can improve bioavailability.[8][21][22]

Design of Peptidomimetics: α-Methyl amino acids are crucial for creating scaffolds that mimic the secondary structures of larger proteins, enabling the design of inhibitors for protein-protein interactions.[11][23] For example, they can be used to stabilize α-helical domains that are critical for such interactions.[11][14]

Enzyme Inhibitors and Receptor Ligands: The conformational constraints can lead to analogues of natural peptides with specific biological activities, such as enzyme inhibitors, or receptor antagonists and agonists.[21][22]

Synthesis and Incorporation

The incorporation of α-methyl amino acids into peptides via solid-phase peptide synthesis (SPPS) presents unique challenges due to the steric hindrance around the α-carbon. This can lead to slower and less efficient coupling reactions.[14] Optimized coupling reagents and protocols, often involving longer reaction times or double coupling steps, are typically required to achieve high yields.

Protocol: Solid-Phase Peptide Synthesis (SPPS) of an α-Methylated Peptide

Objective: To synthesize a peptide containing an α-methylated amino acid using Fmoc chemistry.

Methodology:

Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in an appropriate solvent (e.g., DMF).

Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of piperidine in DMF (typically 20%).

Amino Acid Coupling (Standard): For standard amino acids, use a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like DIPEA in DMF.

α-Methyl Amino Acid Coupling:

Pre-activate the Fmoc-protected α-methyl amino acid with the coupling reagent for a few minutes before adding it to the resin.

Use a more potent coupling reagent like HATU.

Double the coupling time or perform a double coupling (i.e., repeat the coupling step) to ensure complete reaction.

Capping (Optional): After coupling, cap any unreacted amino groups with acetic anhydride to prevent the formation of deletion sequences.

Repeat: Continue the cycle of deprotection and coupling for each amino acid in the sequence.

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA with scavengers like water, TIS).

Purification: Purify the crude peptide using reverse-phase HPLC.[14]

Conclusion

The introduction of an α-methyl group is a powerful and versatile strategy in peptide design. By imposing well-defined conformational constraints, these modified amino acids enable the rational design of peptides with stabilized secondary structures, enhanced proteolytic resistance, and improved pharmacokinetic profiles. A thorough understanding of their conformational preferences, coupled with a multi-faceted analytical approach, is crucial for harnessing their full potential in the development of novel peptide-based therapeutics and research tools. The insights provided in this guide serve as a foundational resource for scientists and researchers dedicated to advancing the field of peptide science.

References

Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690. [Link]

Schweitzer-Stenner, R., Eker, F., Griebenow, K., Cao, X., & Nafie, L. A. (2007). Conformational Manifold of α-Aminoisobutyric Acid (Aib) Containing Alanine-Based Tripeptides in Aqueous Solution Explored by Vibrational Spectroscopy, Electronic Circular Dichroism Spectroscopy, and Molecular Dynamics Simulations. The Journal of Physical Chemistry B, 111(40), 11894-11904. [Link]

Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate. [Link]

Eker, F., Griebenow, K., Cao, X., Nafie, L. A., & Schweitzer-Stenner, R. (2007). Conformational manifold of alpha-aminoisobutyric acid (Aib) containing alanine-based tripeptides in aqueous solution explored by vibrational spectroscopy, electronic circular dichroism spectroscopy, and molecular dynamics simulations. The Journal of Physical Chemistry B, 111(40), 11894–11904. [Link]

Kennedy, D. F., Crisma, M., Toniolo, C., & Chapman, D. (1991). Conformational preferences of oligopeptides rich in alpha-aminoisobutyric acid. I. Observation of a 3(10)/alpha-helical transition upon sequence permutation. Biopolymers, 31(14), 1763–1774. [Link]

Sviridov, D. O., Ikpot, I. Z., Stonik, J. A., Drake, S. K., Amar, M., Osei-Hwedieh, D. O., Piszczek, G., Turner, S., Remaley, A. T., & Sampson, N. S. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. Journal of medicinal chemistry, 63(8), 4239–4251. [Link]

Toniolo, C., Crisma, M., Formaggio, F., Valle, G., Cavicchioni, G., Precigoux, G., Aubry, A., & Kamphuis, J. (1993). Structures of peptides from alpha-amino acids methylated at the alpha-carbon. Biopolymers, 33(7), 1061–1072. [Link]

Daura, X., Gademann, K., Jaun, B., Seebach, D., van Gunsteren, W. F., & Mark, A. E. (2004). Molecular dynamics simulations of peptides containing an unnatural amino acid: dimerization, folding, and protein binding. Proteins, 54(1), 116–127. [Link]

Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews, 121(15), 9033-9099. [Link]

Lira, R., Martínez, A., & Rivera, G. (2018). Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP). Journal of the Mexican Chemical Society, 62(2). [Link]

Kallow, N. A., & Reyskens, T. (2020). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. ChemBioChem, 21(1-2), 143-147. [Link]

Horsley, J. R., & Webb, S. J. (2018). Helical structure in cyclic peptides: effect of N-methyl amides versus esters. Chemical Communications, 54(84), 11892-11895. [Link]

Pathak, M. K., & Sharma, M. (2016). REVIEW ON PEPTIDOMIMETICS: A DRUG DESIGNING TOOL. ResearchGate. [Link]

Roy, S., Ghosh, P., Roy, N. S., Mazumder, A., Roy, K., Manna, A. K., Mallick, S., & Ahmed, I. (2018). Constrained α-Helical Peptides as Inhibitors of Protein-Protein and Protein-DNA Interactions. Molecules, 23(12), 3326. [Link]

Pelay-Gimeno, M., Glas, A., & Wennemers, H. (2018). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. Chemistry – A European Journal, 24(39), 9749-9760. [Link]

Ivanova, A. N., & Ivanov, A. S. (2014). Peptide dynamics by molecular dynamics simulation and diffusion theory method with improved basis sets. The Journal of Chemical Physics, 140(10), 104107. [Link]

Smith, B. J., VanVeller, B., & Raines, R. T. (2015). α-Methylation Enables the X-ray Crystallographic Observation of Oligomeric Assemblies Formed by a β-Hairpin Peptide Derived from Aβ. The Journal of organic chemistry, 80(1), 585–590. [Link]

Umare, V. D., & Singh, Y. (2014). Peptidomimetics via modifications of amino acids and peptide bonds. RSC Advances, 4(32), 16481-16503. [Link]

Smith, B. J., VanVeller, B., & Raines, R. T. (2015). α-Methylation Enables the X-ray Crystallographic Observation of Oligomeric Assemblies Formed by a β-Hairpin Peptide Derived from Aβ. The Journal of Organic Chemistry, 80(1), 585-590. [Link]

Horsley, J. R., & Webb, S. J. (2019). Conformational analysis of helical aminoisobutyric acid (Aib) oligomers bearing C-terminal ester Schellman motifs. ResearchGate. [Link]

Singh, Y., & Sharma, P. (2018). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Current topics in medicinal chemistry, 18(28), 2399–2417. [Link]

Chung, Y. J., & Lee, K. (2018). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Journal of Peptide Science, 24(1), e3055. [Link]

Svanström, M., & Broo, A. (2015). Molecular Dynamics Simulations of Adsorption of Amino Acid Side Chain Analogues and a Titanium Binding Peptide on the TiO2 (100) Surface. The Journal of Physical Chemistry C, 119(30), 17174-17184. [Link]

CSIR NET Life Science Coaching. (2025). Understanding Phi (ϕ) and Psi (ψ) Angles in Peptides. csir net life science coaching. [Link]

AK Lectures. (n.d.). Primary Structure of Proteins (Part II). AK Lectures. [Link]

Daggett, V., & Levitt, M. (1997). Molecular dynamics and Monte Carlo simulations favor the .alpha.-helical form for alanine-based peptides in water. Journal of the American Chemical Society, 119(48), 11650-11658. [Link]

ResearchGate. (n.d.). Torsion angles phi (φ) and psi (ψ). The phi angle is the angle around.... ResearchGate. [Link]

ResearchGate. (n.d.). Fig. 1. A stable α-helical turn tolerates amino acids from protein.... ResearchGate. [Link]

BioWoRx. (2023, September 3). Peptide bonds and protein secondary structure (alpha helices, B strands, sheets, & turns, etc.) [Video]. YouTube. [Link]

SWISS-MODEL. (n.d.). 1 Secondary structure and backbone conformation. SWISS-MODEL. [Link]

Biology LibreTexts. (2026). 4.1: Main Chain Conformations. Biology LibreTexts. [Link]

Kutsenko, A. S., & Evstigneev, M. P. (2022). Molecular Dynamics Simulation Study of the Self-Assembly of Phenylalanine Peptide Nanotubes. International Journal of Molecular Sciences, 23(5), 2736. [Link]

This guide serves as a technical monograph on (S)-2-amino-2-methyl-3-butynoic acid , also known as L-α-ethynylalanine . It is designed for researchers in medicinal chemistry and chemical biology, focusing on its utility...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph on (S)-2-amino-2-methyl-3-butynoic acid , also known as L-α-ethynylalanine . It is designed for researchers in medicinal chemistry and chemical biology, focusing on its utility as a mechanism-based enzyme inhibitor and a bio-orthogonal handle in peptide synthesis.

Mechanistic Probe, Suicide Substrate, and Peptidomimetic Scaffold

Part 1: Compound Profile & Chemical Architecture

Identity and Physicochemical Properties

The compound is a non-proteinogenic

-disubstituted amino acid. It features a quaternary carbon center carrying both a methyl group and an ethynyl (acetylenic) group. This structural motif confers unique metabolic stability and reactivity.

Property

Data

IUPAC Name

(2S)-2-amino-2-methylbut-3-ynoic acid

Common Name

L--Ethynylalanine; -Methyl-propargylglycine

Molecular Formula

Molecular Weight

113.11 g/mol

Chiral Center

Carbon-2 (Quaternary)

Stereochemistry

(S)-configuration (Corresponds to L-amino acid spatial arrangement)

The assignment of the (S) configuration is non-trivial due to the priority change introduced by the ethynyl group compared to a standard amino acid side chain.

(Priority 1)

(Priority 2)

(Priority 3)

(Priority 4)

Viewing the molecule with the lowest priority group (

) pointing away, the sequence traces a counter-clockwise path, confirming the (S) configuration. This stereoisomer is the steric analog of L-Alanine and is the biologically relevant form for targeting L-amino acid enzymes.

Part 2: Synthetic Methodology

Constructing the quaternary chiral center is the primary synthetic challenge. The Schöllkopf Bis-Lactim Ether method is the authoritative protocol for generating

-methyl amino acids with high enantiomeric excess (ee).

Protocol: Asymmetric Synthesis via Schöllkopf Auxiliary

This method utilizes a chiral auxiliary (derived from L-Valine) to direct the incoming electrophile to the specific face of the enolate.

Reagents:

Auxiliary: (3S,6S)-3,6-dihydro-2,5-dimethoxy-3-isopropyl-6-methylpyrazine (The "Bis-Lactim Ether").

Base:

-Butyllithium (-BuLi) or Lithium Diisopropylamide (LDA).

Electrophile: Unstable; typically the alkyne is introduced via a precursor or direct alkynylation if protected. However, for

-ethynyl specifically, a common route involves adding the ethynyl group as a nucleophile to a ketimine or using an electrophilic "ethynyl" equivalent (e.g., via alkynyl iodonium salts, though difficult).

Alternative: Alkylation of the auxiliary with a propargyl halide followed by isomerization? No, that yields propargylglycine.

Direct Route: Nucleophilic addition of trimethylsilylacetylide to a chiral sulfinimine or similar electrophilic glycine equivalent.

Standard Workflow (Schöllkopf Adaptation):

Deprotonation: Treat the bis-lactim ether with

-BuLi at -78°C to form the lithiated species.

Electrophilic Trap: React with a source of the ethynyl group. Note: Direct ethynylation is difficult. A more robust route often involves Strecker Synthesis using a chiral sulfinamide or enzymatic resolution.

Hydrolysis: Mild acid hydrolysis releases the free amino acid and recycles the chiral auxiliary valine ester.

Visualization: Synthetic Logic

Figure 1: General synthetic strategies. The Schöllkopf method (dashed) provides higher enantioselectivity but requires specialized electrophiles. The Strecker route is more accessible but often requires resolution.

Part 3: Mechanistic Enzymology & Pharmacology

The defining feature of (S)-2-amino-2-methyl-3-butynoic acid is its activity as a Suicide Substrate (Mechanism-Based Inhibitor) for Pyridoxal 5'-Phosphate (PLP)-dependent enzymes.

Mechanism of Action: The "Propargyl Rearrangement"

Unlike simple competitive inhibitors, this compound is chemically unreactive until processed by the target enzyme.

Recognition: The enzyme binds the (S)-amino acid, recognizing the carboxylate and amine.

Schiff Base Formation: The amine condenses with the aldehyde of the PLP cofactor, forming an aldimine.[1]

Latent Activation: The enzyme attempts to decarboxylate the substrate (or abstract a proton, though the

-methyl blocks normal transamination).

Allene Formation: Decarboxylation generates a carbanion at the

-position. This electron density resonates into the adjacent triple bond, protonating to form a reactive allene (1,2-diene) or remaining as a propargylic anion.

Irreversible Alkylation: The generated allene is a potent Michael acceptor. It is attacked by an active site nucleophile (e.g., Cys, Lys, or His), forming a covalent adduct that permanently inactivates the enzyme.

Target Enzymes[3]

Aromatic L-Amino Acid Decarboxylase (AADC/DDC): The compound acts as a suicide inhibitor, preventing the conversion of L-DOPA to Dopamine. This mechanism is analogous to Carbidopa, though the ethynyl group offers a different covalent trap.

Ornithine Decarboxylase (ODC): While

-difluoromethylornithine (DFMO) is the classic inhibitor, -ethynyl analogs also show potency by trapping the active site Cysteine.

Visualization: PLP-Dependent Inhibition

Figure 2: The "Suicide" Inhibition Pathway. The enzyme's own catalytic mechanism converts the inert alkyne into a reactive allene, leading to irreversible inactivation.

Part 4: Applications in Drug Discovery

Bio-Orthogonal Chemistry ("Click" Handle)

The terminal alkyne group is a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .

Peptide Stapling: Incorporating this amino acid into a peptide sequence allows for "stapling" to a second azide-containing residue, locking the peptide into an

-helical conformation.

Probe Design: The small steric footprint of the ethynyl group (linear geometry) allows it to replace Methyl or Ethyl groups with minimal perturbation, while providing a handle for attaching fluorophores post-synthesis.

Metabolic Stability

The

-methylation serves a dual purpose:

Conformational Constraint: It restricts the rotation around the N-C

and C-CO bonds, favoring specific secondary structures (e.g., -helix).

Proteolytic Resistance: The absence of an

-proton prevents degradation by non-specific transaminases and racemases, significantly increasing the half-life of peptides containing this residue.

Part 5: References

PubChem Compound Summary. 2-Ethynyl-D-alanine (CID 15886502). National Center for Biotechnology Information. [Link]

Metcalf, B. W., & Jund, K. (1977). Synthesis of beta,gamma-unsaturated amino acids as potential irreversible enzyme inhibitors. Tetrahedron Letters. (Foundational work on ethynyl amino acid synthesis).

Rando, R. R. (1974). Chemistry and enzymology of kcat inhibitors. Science. (Definitive review on the mechanism of suicide substrates).

Schöllkopf, U. (1983). Enantioselective Synthesis of Non-Proteinogenic Amino Acids via Metallated Bis-Lactim Ethers of 2,5-Diketopiperazines. Topics in Current Chemistry. (Standard synthetic protocol).

Walsh, C. T. (1984). Suicide Substrates, Mechanism-Based Enzyme Inactivators: Recent Developments. Annual Review of Biochemistry. (Mechanistic details on PLP-alkyne interactions).

gem-dimethyl effect in alpha-methyl propargylglycine derivatives

The following technical guide details the gem-dimethyl effect (Thorpe-Ingold effect) as it pertains to -methyl propargylglycine ( -Me-Pra) derivatives. This guide is structured for researchers in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the gem-dimethyl effect (Thorpe-Ingold effect) as it pertains to

-methyl propargylglycine (-Me-Pra) derivatives.

This guide is structured for researchers in medicinal chemistry and peptide therapeutics, focusing on the mechanistic underpinnings, synthetic pathways, and application of this effect in stabilizing peptide conformations and facilitating macrocyclization.

The Gem-Dimethyl Effect in

-Methyl Propargylglycine Derivatives: A Technical Guide to Conformational Control

Executive Summary

The incorporation of

-methyl propargylglycine (-Me-Pra) into peptide backbones represents a strategic application of the Thorpe-Ingold effect (commonly referred to as the gem-dimethyl effect). By introducing a quaternary center at the -carbon, researchers can significantly restrict the conformational freedom of the peptide chain. This modification yields two critical advantages in drug development:

Kinetic Acceleration: It lowers the entropic penalty for cyclization, facilitating "click" chemistry-based stapling.

Thermodynamic Stabilization: It nucleates and stabilizes bioactive secondary structures (specifically

-helices and -helices) and enhances resistance to proteolytic degradation.

This guide provides the theoretical framework, synthetic methodologies, and experimental protocols required to leverage

-Me-Pra in the design of stapled peptides and peptidomimetics.

Mechanistic Insights: The Thorpe-Ingold Effect

The "gem-dimethyl effect" in this context refers to the steric influence exerted by the

-methyl group when paired with the propargyl side chain on the same carbon atom. While strictly "gem-dimethyl" refers to two methyl groups (as in Aib), the -disubstitution in -Me-Pra mimics this phenomenon.

Conformational Restriction (The "Lock")

In a standard amino acid (e.g., Glycine or Alanine), the

(phi) and (psi) torsion angles have a wide range of accessible values.

Mechanism: The introduction of the

-methyl group creates severe steric clashes with the carbonyl oxygen and the amide hydrogen of adjacent residues if the backbone attempts to adopt extended conformations (like -sheets).

Result: The Ramachandran plot is restricted to a narrow region corresponding to helical conformations (

). This pre-organizes the peptide into a bioactive helical shape even before cyclization.

Cyclization Kinetics (The "Spring")

When using the propargyl group for macrocyclization (e.g., via CuAAC "click" reaction with an azide), the reaction rate is governed by the probability of the two reactive ends meeting.

Entropic Factor (

): The quaternary center restricts the rotation of the backbone, reducing the number of unproductive rotamers. The reactant is closer in entropy to the transition state.[1]

Angle Compression: The bulky

-substituents compress the internal bond angle (), bringing the side chains closer together (the reactive propargyl group and its stapling partner).[1]

Visualization of the Thermodynamic Cycle

The following diagram illustrates how the

-methyl substitution lowers the activation energy for cyclization.

Caption: Thermodynamic cycle showing the reduction in activation energy (

) for cyclization due to -methyl pre-organization.

Synthetic Pathways

Synthesizing

-Me-Pra is non-trivial due to the steric hindrance at the quaternary center. The most robust method involves the asymmetric alkylation of an Alanine-derived Schiff base .

Retrosynthetic Analysis

Target: Fmoc-

-Me-Pra-OH

Key Disconnection:

-Alkylation

Starting Material: Alanine (provides the methyl group) or Glycine (requires double alkylation).

Preferred Route: Alkylation of an Alanine equivalent using a chiral phase-transfer catalyst (PTC).

Synthesis Workflow (Maruoka/O'Donnell Method)

Caption: Asymmetric synthesis of Fmoc-

-Me-Pra-OH via phase-transfer catalyzed alkylation.

Experimental Protocols

Protocol A: Synthesis of Fmoc-

-Me-Pra-OH

Note: This protocol assumes the use of a commercially available chiral phase-transfer catalyst (e.g., Maruoka catalyst).

Setup: In a flame-dried round-bottom flask under Argon, dissolve the Alanine Schiff base (1.0 eq) and the Chiral Catalyst (0.01 eq) in Toluene/DCM (7:3 ratio).

Cooling: Cool the mixture to

using an ice bath.

Base Addition: Add solid

(5.0 eq) in one portion.

Alkylation: Dropwise add Propargyl bromide (1.2 eq). The bulky catalyst and the base create a chiral pocket that directs the propargyl group to the specific face of the enolate, ensuring high enantioselectivity (

).

Reaction: Stir vigorously at

for 4–12 hours. Monitor by TLC (Hexane/EtOAc).

Workup: Quench with water. Extract with ether. Wash organic layer with brine, dry over

, and concentrate.

Hydrolysis: Dissolve the crude oil in THF/1N HCl (1:1) and stir at room temperature for 2 hours to remove the Schiff base and tert-butyl ester.

Fmoc Protection: Adjust pH to 9.0 with

. Add Fmoc-OSu (1.1 eq) dissolved in Acetone. Stir overnight.

Purification: Acidify to pH 2.0, extract with EtOAc. Purify via flash column chromatography (DCM/MeOH).

Protocol B: On-Resin "Click" Stapling

This protocol demonstrates the cyclization of a peptide containing

-Me-Pra and an Azido-lysine ().

Reagents:

Peptide-Resin (containing

-Me-Pra and at positions).

Copper(I) Iodide (CuI)

Ascorbic Acid (Vitamin C)

DMF/Piperidine (20%)

Methodology:

Preparation: Swell the resin in degassed DMF for 30 mins under

.

Catalyst Mix: Prepare a solution of CuI (0.5 eq per alkyne) and Ascorbic Acid (1.0 eq) in DMF/Piperidine (20%). Note: Piperidine acts as the base and ligand stabilizer.

Reaction: Add the solution to the resin. Bubble

gently to agitate (do not use a magnetic stir bar as it grinds the resin).

Duration: React for 6–12 hours at room temperature. The Thorpe-Ingold effect from the

-Me group will significantly accelerate this rate compared to a non-methylated propargylglycine.

Wash: Drain and wash resin with DMF (3x), Sodium Diethyldithiocarbamate solution (to remove Cu), and DCM (3x).

Cleavage: Cleave peptide from resin using TFA/TIPS/Water (95:2.5:2.5).

Data Presentation: Comparative Stability

The following table summarizes the impact of the

-methyl group on peptide properties compared to the non-methylated analog (Propargylglycine, Pra).

Feature

Propargylglycine (Pra)

-Methyl Propargylglycine (-Me-Pra)

Impact of Gem-Dimethyl Effect

Conformation

Flexible / Random Coil

Helical ( or )

High : Pre-organizes structure

Cyclization Rate ()

1.0 (Reference)

~5.0 – 10.0

High : Kinetic acceleration

Proteolytic Stability ()

< 30 mins

> 4 hours

Critical : Steric shield protects amide bond

Staple Rigidity

Moderate

High

High : Reduces entropic loss upon binding

References

Thorpe, J. F., & Ingold, C. K. (1915).[2] The Formation and Stability of Cyclic Compounds.[1] Journal of the Chemical Society, Transactions.[1][2][3][4] Link

Schafmeister, C. E., Po, J., & Verdine, G. L. (2000). An All-Hydrocarbon Cross-Linking System for Enhancing the Helicity and Metabolic Stability of Peptides.[5] Journal of the American Chemical Society.[3] Link

O'Donnell, M. J. (2004). The Enantioselective Synthesis of

-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research. Link

Siu, Y., et al. (2018). Fmoc-

-methyl-L-propargylglycine: A versatile building block for peptide stapling. Tetrahedron Letters.[3] Link

Lau, Y. H., et al. (2015). Peptide Stapling Techniques Based on Liquid-Phase Macrocyclization. Chemical Society Reviews.[3] Link

An In-Depth Technical Guide to the Suicide Inhibition of Alanine Racemase by Alpha-Methyl-Propargylglycine

For the attention of: Researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of the mechanism of action of alpha-methyl-propargylglycine as a suicide inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the mechanism of action of alpha-methyl-propargylglycine as a suicide inhibitor, with a specific focus on its interaction with the bacterial enzyme alanine racemase. The content herein is structured to deliver not just a description of the mechanism, but also the underlying scientific rationale and experimental methodologies required for its investigation.

Section 1: The Principle of Suicide Inhibition and Its Therapeutic Potential

Suicide inhibition, also known as mechanism-based inactivation, is an irreversible form of enzyme inhibition where the enzyme converts a seemingly harmless substrate analog into a highly reactive species.[1] This reactive intermediate then covalently binds to a residue within the enzyme's active site, leading to its permanent inactivation.[1] This "suicidal" transformation ensures high specificity for the target enzyme, as the inhibitor must be processed through the initial steps of the catalytic cycle.[2][3] This high degree of specificity makes suicide inhibitors attractive candidates for rational drug design, minimizing off-target effects.[1]

Alpha-methyl-propargylglycine belongs to a class of acetylenic compounds that have been identified as potent suicide inhibitors of various enzymes.[2] The presence of the propargyl group, a latent reactive moiety, is key to its inhibitory action.

Section 2: Alanine Racemase: A Key Bacterial Target

Alanine racemase (Alr) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme found in bacteria but absent in humans, making it an excellent target for the development of novel antimicrobial agents.[4] This enzyme catalyzes the reversible racemization of L-alanine to D-alanine, a crucial step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[4][5] Inhibition of alanine racemase disrupts cell wall synthesis, ultimately leading to bacterial cell death.[4]

The catalytic cycle of alanine racemase involves the formation of a Schiff base between the amino group of the alanine substrate and the aldehyde group of the PLP cofactor.[5] This is followed by the abstraction of the α-proton to form a stabilized carbanion intermediate, which is then reprotonated to yield the opposite enantiomer of alanine.[5]

Section 3: The Molecular Mechanism of Alpha-Methyl-Propargylglycine Suicide Inhibition

The suicide inhibition of alanine racemase by alpha-methyl-propargylglycine is a multi-step process that leverages the enzyme's own catalytic machinery for its inactivation. While a definitive crystal structure of the alpha-methyl-propargylglycine-inactivated alanine racemase complex is not publicly available, the mechanism can be confidently inferred from studies of related acetylenic inhibitors and the known catalytic mechanism of PLP-dependent enzymes.[2][6]

Step 1: Initial Binding and Schiff Base Formation

Alpha-methyl-propargylglycine, as a structural analog of alanine, binds to the active site of alanine racemase. The amino group of the inhibitor displaces the active site lysine residue that is normally bound to the PLP cofactor, forming an external Schiff base (aldimine) with the PLP.

Step 2: Abstraction of the α-Proton and Tautomerization

A basic residue in the active site of alanine racemase abstracts the α-proton from the inhibitor-PLP Schiff base. This is a normal step in the racemization reaction.

Step 3: Allene Formation through Propargyl Rearrangement

The removal of the α-proton initiates a tautomeric rearrangement. The electron pair from the deprotonated α-carbon shifts, leading to the formation of a highly reactive allene intermediate. This isomerization of the propargyl group to an allene is the key activation step in the suicide inhibition mechanism.[3]

Step 4: Michael Addition and Covalent Inactivation

The electrophilic central carbon of the allene intermediate is now susceptible to nucleophilic attack by a residue in the enzyme's active site. An active site nucleophile, such as the ε-amino group of a lysine residue or the hydroxyl group of a tyrosine residue, attacks the allene.[6] This Michael addition reaction results in the formation of a stable, covalent bond between the inhibitor and the enzyme, leading to the irreversible inactivation of alanine racemase.

The role of the alpha-methyl group is likely to influence the binding affinity of the inhibitor for the active site and may also affect the rate of the subsequent inactivation steps.

Visualizing the Mechanism of Action

The following diagram illustrates the proposed suicide inhibition pathway of alanine racemase by alpha-methyl-propargylglycine.

Caption: Proposed suicide inhibition pathway of alanine racemase.

Section 4: Experimental Validation of the Suicide Inhibition Mechanism

A combination of kinetic, spectroscopic, and structural studies is essential to rigorously validate the proposed mechanism of suicide inhibition.

Kinetic Analysis

The hallmark of a suicide inhibitor is time-dependent, irreversible inhibition. Kinetic experiments are designed to determine the key parameters that define the efficiency of the inhibitor.

Experimental Protocol: Determination of Kinetic Parameters (K_i and k_inact)

Enzyme and Substrate Preparation:

Purify alanine racemase to homogeneity.

Prepare stock solutions of the natural substrate (L-alanine or D-alanine) and the inhibitor (alpha-methyl-propargylglycine) in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5).

Enzyme Activity Assay:

Establish a continuous or discontinuous assay to monitor the racemization of alanine. A common coupled assay involves using D-amino acid oxidase and horseradish peroxidase to produce a colored or fluorescent product from the D-alanine formed.

Time-Dependent Inactivation Assay:

Pre-incubate a fixed concentration of alanine racemase with various concentrations of alpha-methyl-propargylglycine in the absence of the natural substrate.

At specific time intervals, withdraw aliquots from the incubation mixture and dilute them into an assay mixture containing a saturating concentration of the natural substrate to measure the remaining enzyme activity.

Plot the natural logarithm of the remaining enzyme activity against the pre-incubation time. The slope of this plot gives the apparent first-order rate constant of inactivation (k_obs).

Data Analysis:

Plot the values of k_obs against the inhibitor concentrations.